- Parallel synthesis of DAPT derivatives and their γ-secretase-inhibitory activity, Bioorganic & Medicinal Chemistry Letters, 2004, 14(8), 1983-1985
Cas no 94341-55-6 (Methanone, [4-(aminomethyl)phenyl]phenyl-)
94341-55-6 structure
Product Name:Methanone, [4-(aminomethyl)phenyl]phenyl-
Numero CAS:94341-55-6
MF:C14H13NO
MW:211.259123563766
MDL:MFCD06245504
CID:752328
PubChem ID:2760963
Update Time:2023-10-31
Methanone, [4-(aminomethyl)phenyl]phenyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Methanone, [4-(aminomethyl)phenyl]phenyl-
- (4-(AMINOMETHYL)PHENYL)(PHENYL)METHANONE HYDROCHLORIDE
- [4-(aminomethyl)phenyl]phenylMethanone
- [4-(aminomethyl)phenyl]-phenylmethanone
- 4-(aminomethyl)phenyl)(phenyl)methanone
- [4-(aminomethyl)phenyl]-phenyl-methanone
- AKOS015855169
- 1-(4-BENZOYLPHENYL)METHANAMINE
- CHEMBL4104041
- SCHEMBL203283
- UFQYYMAIVVSKPU-UHFFFAOYSA-N
- 4-aminomethylbenzophenone
- FT-0659298
- 94341-55-6
- 4-(aminomethyl)benzophenone
- DTXSID60375443
- A844926
- (4-(aminomethyl)phenyl)(phenyl)methanone
- [4-(Aminomethyl)phenyl](phenyl)methanone
- 4-Benzoylbenzylamine
- [4-(Aminomethyl)phenyl]phenylmethanone (ACI)
- (4-Aminomethylphenyl)phenylmethanone
- (4-Benzoylphenyl)methanamine
-
- MDL: MFCD06245504
- Inchi: 1S/C14H13NO/c15-10-11-6-8-13(9-7-11)14(16)12-4-2-1-3-5-12/h1-9H,10,15H2
- Chiave InChI: UFQYYMAIVVSKPU-UHFFFAOYSA-N
- Sorrisi: O=C(C1C=CC=CC=1)C1C=CC(CN)=CC=1
Proprietà calcolate
- Massa esatta: 211.099714038g/mol
- Massa monoisotopica: 211.099714038g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 16
- Conta legami ruotabili: 3
- Complessità: 225
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.1
- Superficie polare topologica: 43.1Ų
Methanone, [4-(aminomethyl)phenyl]phenyl- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D331650-100g |
(4-(aminomethyl)phenyl)(phenyl)methanone HCl salt |
94341-55-6 | 95% | 100g |
$2780 | 2024-08-03 | |
| eNovation Chemicals LLC | D331650-100g |
(4-(aminomethyl)phenyl)(phenyl)methanone HCl salt |
94341-55-6 | 95% | 100g |
$2780 | 2025-02-27 | |
| eNovation Chemicals LLC | D331650-100g |
(4-(aminomethyl)phenyl)(phenyl)methanone HCl salt |
94341-55-6 | 95% | 100g |
$2780 | 2025-02-20 |
Methanone, [4-(aminomethyl)phenyl]phenyl- Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Ammonia Solvents: Methanol , Tetrahydrofuran ; -33 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran , Water ; 1 h, rt → 60 °C
Riferimento
- Ugi reaction-assisted rapid assembly of affinity-based probes against potential protein tyrosine phosphatases, Chemical Communications (Cambridge, 2012, 48(37), 4453-4455
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dichloromethane , Water ; 20 min, 1 mbar, 35 °C
Riferimento
- Synthesis of photoactivable oligosaccharide derivatives from 1,2-cyclic carbamate building blocks and study of their interaction with carbohydrate-binding proteins, Carbohydrate Research, 2021, 508,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Triphenylphosphine , Water
Riferimento
- Preparation of an antibacterial hydrophilic compounds for fixation to fabrics, plastic, rubber or other materials without damaging mechanical properties of raw materials, United States, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Triphenylphosphine Solvents: Water
Riferimento
- Antistatic compound, surface treatment method thereof, material, and modified material, China, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Triphenylphosphine , Water
Riferimento
- Preparation of antibacterial hydrophilic compounds useful for polymer material modification, China, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Triphenylphosphine Solvents: Methanol , Water ; 18 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
Riferimento
- Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches, ACS Medicinal Chemistry Letters, 2022, 13(2), 271-277
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 2 h, 80 °C
Riferimento
- Preparation of 4-oxo-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide derivatives as inhibitors of HIF prolyl hydroxylase, World Intellectual Property Organization, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Triphenylphosphine Solvents: Cyclopentyl methyl ether ; 20 h, 110 °C
1.2 Reagents: Water ; 15 min, 110 °C
1.2 Reagents: Water ; 15 min, 110 °C
Riferimento
- Sustainable organophosphorus-catalysed Staudinger reduction, Green Chemistry, 2018, 20(19), 4418-4422
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Sodium azide Catalysts: Tetrabutylammonium iodide Solvents: Dimethyl sulfoxide ; 8 h, rt
Riferimento
- Structure-Activity Relationships in the Binding of Chemically Derivatized CD4 to gp120 from Human Immunodeficiency Virus, Journal of Medicinal Chemistry, 2007, 50(20), 4898-4908
Metodo di produzione 11
Condizioni di reazione
Riferimento
- A chemoselective conversion of alkyl and aryl azides to amines with sodium hydrogen telluride, Chemistry Letters, 1984, (10), 1733-6
Metodo di produzione 12
Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ; 15 h, 60 °C
Riferimento
- Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides, Molecules, 2022, 27(17),
Methanone, [4-(aminomethyl)phenyl]phenyl- Raw materials
- 1-[(4-Benzoylphenyl)methyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane bromide (1:1)
- 4-(Bromomethyl)benzophenone
- Methanone, [4-(azidomethyl)phenyl]phenyl-
- 4-Benzoyl benzylamine Hydrochloride
- 4-Methylbenzophenone
Methanone, [4-(aminomethyl)phenyl]phenyl- Preparation Products
Methanone, [4-(aminomethyl)phenyl]phenyl- Letteratura correlata
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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